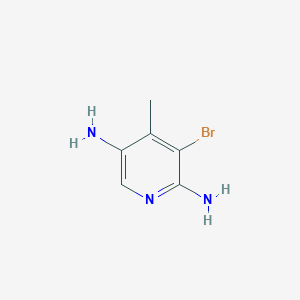

2,5-Diamino-3-bromo-4-picoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-methylpyridine-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3/c1-3-4(8)2-10-6(9)5(3)7/h2H,8H2,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNIHYCVCMNQBAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370305 | |

| Record name | 2,5-Diamino-3-bromo-4-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929976-62-5 | |

| Record name | 2,5-Diamino-3-bromo-4-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2,5 Diamino 3 Bromo 4 Picoline and Its Congeners

Precursor-Based Synthesis Approaches

A common and effective strategy for the synthesis of 2,5-diamino-3-bromo-4-picoline involves the late-stage introduction of one of the amino groups via the reduction of a nitro-bromopicoline intermediate. This approach allows for the regioselective installation of substituents on the pyridine (B92270) ring prior to the formation of the final diamino product.

Reduction of Nitro-Bromopicoline Intermediates

The reduction of a nitro group at the 3-position of a 2-amino-5-bromo-4-picoline precursor is a key step in the synthesis of the target compound. The precursor, 2-amino-5-bromo-3-nitro-4-picoline, can be synthesized through a regioselective pathway starting from 2-amino-4-picoline. The synthesis of this precursor is a critical first step, and its subsequent reduction can be achieved through various methods, including the use of stannous chloride or catalytic hydrogenation.

Stannous chloride (SnCl₂) is a widely used reagent for the reduction of aromatic nitro compounds to their corresponding anilines. scispace.com This method is particularly advantageous due to its mild reaction conditions and tolerance of various functional groups, including halogens and benzyl ethers, which are often stable under these conditions. semanticscholar.org The reduction is typically carried out in an acidic medium, such as hydrochloric acid, or in organic solvents like ethanol. scispace.comsemanticscholar.org

A general procedure for the stannous chloride reduction of a nitro-bromopicoline intermediate would involve dissolving the nitro compound in a suitable solvent, followed by the addition of an excess of stannous chloride dihydrate. The reaction mixture is then heated to facilitate the reduction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product is typically isolated by basification of the reaction mixture to precipitate the tin salts, followed by extraction of the desired diamino-picoline into an organic solvent. While this method is effective, a notable drawback is the generation of significant amounts of tin-containing waste, which requires appropriate disposal.

Table 1: Stannous Chloride Reduction of Aromatic Nitro Compounds

| Substrate Example | Reagents and Conditions | Product | Yield | Reference |

| 4-Benzyloxy-3-chloronitrobenzene | SnCl₂·2H₂O, HCl, Ethanol, Reflux | 4-Benzyloxy-3-chloroaniline | High | semanticscholar.org |

| General Aryl Nitro Compound | SnCl₂·2H₂O, Ethanol, Ultrasonic irradiation, 30°C | Aryl Amine | 39-98% | scispace.com |

This table presents examples of stannous chloride-mediated reductions of aromatic nitro compounds, illustrating the general conditions and applicability of the method.

Catalytic hydrogenation is another powerful and clean method for the reduction of nitro groups. tcichemicals.com This technique employs a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of hydrogen gas. tcichemicals.com The choice of catalyst and reaction conditions is crucial to ensure the selective reduction of the nitro group without affecting other functional groups, particularly the bromine substituent, which can be susceptible to hydrodehalogenation.

For the reduction of 2-amino-5-bromo-3-nitro-4-picoline, careful selection of the catalyst and control of the reaction parameters are essential. Catalysts with reduced activity or the use of catalyst poisons can sometimes be employed to prevent dehalogenation. The reaction is typically carried out in a solvent such as ethanol or ethyl acetate under a hydrogen atmosphere. The pressure of hydrogen and the reaction temperature are important parameters that need to be optimized to achieve high selectivity and yield.

A related procedure for the reduction of 2-amino-5-bromo-3-nitropyridine to 2,3-diamino-5-bromopyridine utilizes reduced iron in an acidified ethanol solution, which represents a milder alternative to high-pressure catalytic hydrogenation. orgsyn.org This method, if applied to the picoline analogue, would involve heating the nitro compound with iron powder in a mixture of ethanol, water, and a small amount of acid.

Table 2: Catalytic Hydrogenation of Nitroarenes

| Catalyst | Hydrogen Source | Substrate Scope | Key Features |

| Palladium on Carbon (Pd/C) | H₂ gas | Broad | Highly efficient, but can cause dehalogenation. |

| Raney Nickel | H₂ gas | Broad | Often used when dehalogenation is a concern. |

| Iron Powder | Acidic Ethanol/Water | Aromatic nitro compounds | Milder conditions, avoids high-pressure H₂. |

This table summarizes common catalytic systems for the reduction of nitroarenes, highlighting their key characteristics.

Functionalization of Halogenated Pyridine Scaffolds

An alternative synthetic strategy involves the functionalization of a pre-existing dihalogenated picoline scaffold through the introduction of amino groups. This approach relies on the differential reactivity of the halogen substituents on the pyridine ring.

The introduction of an amino group onto a brominated picoline can be achieved through amination reactions. This can be a direct displacement of a bromine atom or can involve more complex reaction sequences.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic and heteroaromatic rings. libretexts.org In the context of pyridine chemistry, the nitrogen atom within the ring activates the ortho (2- and 6-) and para (4-) positions towards nucleophilic attack. stackexchange.com This makes SNAr a viable strategy for introducing an amino group by displacing a halogen at these activated positions.

For the synthesis of this compound, a hypothetical SNAr approach could start from a di-halogenated picoline, for instance, 2,3-dibromo-5-amino-4-picoline. In such a substrate, the bromine atom at the 2-position would be more activated towards nucleophilic attack by an amine compared to the bromine at the 3-position. The reaction would typically be carried out by heating the di-halogenated picoline with an ammonia source or a primary/secondary amine in a suitable solvent, often in the presence of a base. The success of this strategy would depend on the relative reactivity of the two bromine atoms and the ability to achieve selective substitution at the desired position. The electron-donating nature of the existing amino group at the 5-position would also influence the regioselectivity of the substitution.

Table 3: Reactivity in Nucleophilic Aromatic Substitution of Pyridines

| Position of Leaving Group | Activation by Ring Nitrogen | Stability of Intermediate |

| 2- (ortho) | High | Stabilized by resonance involving the nitrogen atom. |

| 3- (meta) | Low | Negative charge cannot be delocalized onto the nitrogen atom. |

| 4- (para) | High | Stabilized by resonance involving the nitrogen atom. |

This table outlines the relative reactivity of different positions on the pyridine ring towards nucleophilic aromatic substitution.

Amination of Brominated Picoline Derivatives

Transition Metal-Catalyzed C-N Cross-Coupling Reactions

Transition metal-catalyzed C-N cross-coupling reactions have become indispensable tools for the synthesis of arylamines, which are common motifs in biologically active molecules. nih.govwiley.com Palladium and copper-based catalytic systems are particularly prominent in this field.

Palladium-catalyzed C-N cross-coupling, often referred to as the Buchwald-Hartwig amination, has revolutionized the synthesis of arylamines from aryl halides. researchgate.net The development of sophisticated phosphine ligands has been crucial to the success of these reactions, enabling the coupling of a wide range of substrates under milder conditions.

RuPhos and BrettPhos in Pyridine Systems

Recent advancements have identified catalyst systems based on the ligands RuPhos and BrettPhos as highly effective for a broad scope of Pd-catalyzed C-N cross-coupling reactions. nih.govrsc.org These systems often allow for low catalyst loadings and short reaction times with various functionalized aryl and heteroaryl partners. rsc.org A key advantage is their robustness, enabling reactions to be set up and performed without the need for a glovebox. nih.govrsc.org

Specifically, for the synthesis of N3-substituted-2,3-diaminopyridines, a palladium-catalyzed C,N-cross coupling of unprotected 3-halo-2-aminopyridines with primary and secondary amines has been developed. researchgate.netnih.gov This method utilizes RuPhos- and BrettPhos-precatalysts in combination with LiHMDS. researchgate.netnih.gov Notably, RuPhos-derived precatalysts were found to be superior for coupling with secondary amines, while BrettPhos-precatalysts excelled with primary amines. nih.gov This approach has enabled the synthesis of N3-arylated 2,3-diaminopyridines, which were previously inaccessible. nih.gov

The choice of ligand can significantly impact the reaction's efficiency. For instance, in the coupling of 3-bromo-2-aminopyridine with a branched primary amine like cyclopentylamine, BrettPhos-precatalyst outperformed RuPhos-precatalyst. nih.gov

Research Findings on Palladium-Catalyzed Amination

| Catalyst System | Substrate | Amine | Base | Key Finding |

| Pd/RuPhos | 3-halo-2-aminopyridines | Secondary amines | LiHMDS | High efficiency for C,N-cross coupling. nih.gov |

| Pd/BrettPhos | 3-halo-2-aminopyridines | Primary amines | LiHMDS | Superior performance compared to RuPhos for primary amines. nih.gov |

| Pd/BrettPhos | Aryl mesylates | Primary aliphatic amines and anilines | Not Specified | Highly selective monoarylation with low catalyst loadings. organic-chemistry.org |

| Pd/Ylide-substituted phosphines | Aryl chlorides | Various amines | Not Specified | High activity at room temperature. wiley.com |

Copper-catalyzed amination, particularly the Ullmann condensation, represents an older but still relevant method for forming C-N bonds. wikipedia.org Traditionally, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.orgnih.gov However, modern advancements have led to milder and more efficient protocols.

The classic Ullmann reaction involved the copper-promoted conversion of aryl halides to various aryl compounds, including aryl amines. wikipedia.org These reactions typically required high-boiling polar solvents and temperatures often exceeding 210 °C. wikipedia.org The introduction of soluble copper catalysts supported by ligands has significantly improved the methodology. wikipedia.org

Recent developments have focused on making these reactions more environmentally friendly and efficient. For instance, a CuI-catalyzed Ullmann amine cross-coupling has been achieved in deep eutectic solvents, which are biodegradable and recyclable. nih.gov This method proceeds under milder conditions (60–100°C) in the absence of additional ligands. nih.gov

The substrate scope for copper-catalyzed aminations has also expanded. For example, copper nanoparticles and copper-containing metal-organic frameworks have been used to catalyze the amination of 2-halopyridines. researchgate.net In some cases, the presence of a trifluoromethyl group on the pyridine ring improved the yield of the amination product. researchgate.net Microwave-assisted Ullmann condensation of 2-aminopyridines with 2-chlorobenzoic acids has also been reported as an efficient synthetic method. researchgate.net

Comparison of Traditional vs. Modern Ullmann-type Reactions

| Feature | Traditional Ullmann Reaction | Modern Ullmann-type Reaction |

| Catalyst | Stoichiometric copper powder | Catalytic soluble copper salts or nanoparticles wikipedia.orgresearchgate.net |

| Temperature | > 200°C nih.gov | 60–100°C nih.gov |

| Ligands | Generally not used | Often employed to improve efficiency wikipedia.org |

| Solvents | High-boiling polar solvents wikipedia.org | Greener alternatives like deep eutectic solvents nih.gov |

Direct Functionalization of Picoline Rings

Direct functionalization of C-H bonds in pyridine and picoline rings is a powerful strategy that avoids the need for pre-functionalized starting materials, thus improving atom economy. rsc.org

The regioselective introduction of a bromine atom onto an aminopicoline ring is a key step in the synthesis of compounds like this compound. Electrophilic aromatic bromination is a common method for this transformation. mdpi.com The directing effects of the amino and methyl groups on the picoline ring, as well as the choice of brominating agent and reaction conditions, are crucial for achieving the desired regioselectivity.

For instance, the synthesis of 2-amino-5-bromo-3-nitro-4-picoline has been achieved through a regioselective pathway starting from 2-amino-4-methylpyridine. researchgate.net In some cases, N-bromosuccinimide (NBS) is a highly regioselective brominating agent for electrophilic aromatic brominations. mdpi.commdpi.com The use of zeolites or silica gel in conjunction with NBS can further enhance para-selectivity in certain aromatic systems. mdpi.com

Directed C-H functionalization has emerged as a powerful tool for the site-selective modification of pyridine rings. nih.gov This approach typically involves the use of a directing group that coordinates to a transition metal catalyst, bringing it into proximity with a specific C-H bond and facilitating its activation. acs.org

A variety of transition metals, including palladium, rhodium, and iron, have been employed as catalysts for these transformations. nih.govnih.gov For example, Rh(III)-catalyzed hydroarylation of alkynes via a directed C-H functionalization of pyridines has been reported. nih.gov Similarly, iron complexes have been shown to activate C-H and C-N bonds in pyridines, sometimes through a mechanism involving the redox activity of the pyridine ring itself. nih.gov

While ortho-functionalization is most common due to the formation of stable five- or six-membered metallacyclic intermediates, methods for distal C-H functionalization at the meta and para positions are also being developed. nih.govacs.orgnih.gov

Examples of Directed C-H Functionalization in Pyridine Systems

| Catalyst | Directing Group | Position Functionalized | Type of Functionalization |

| Rh(III) | Pyridyl | C-H | Hydroarylation of alkynes nih.gov |

| Iron | Not specified | Ortho and para | C-H and C-N activation nih.gov |

| Palladium | Pyridine N-oxide | C2 | Arylation mdpi.com |

| Rhodium | N-Heterocyclic Carbene | C-H | Cyclization beilstein-journals.org |

Organometallic reagents, such as organolithium and Grignard reagents, are powerful nucleophiles that can be used to functionalize pyridine and picoline rings. msu.eduresearchgate.net However, their high reactivity can sometimes lead to a lack of selectivity and compatibility with certain functional groups. msu.edu

Directed ortho-metalation is a strategy that utilizes a directing group to guide the deprotonation of an aromatic ring by an organometallic reagent at a specific position. msu.edu This approach allows for the regioselective introduction of a metal, which can then be quenched with an electrophile to install a new functional group.

For example, the lithiation of a quinoline derivative using n-BuLi/TMEDA has been shown to occur selectively at the 3-position of the quinoline ring. nih.gov The resulting organolithium species can then react with various electrophiles. nih.gov More recently, the use of organosodium reagents has been explored for the selective deprotonation of pyridine at the C4 position, a transformation that is challenging with organolithium reagents which tend to add at the C2 position. nih.gov

Organometallic Reagent-Mediated Picoline Functionalization

Halogen-Magnesium Exchange Reactions

Halogen-magnesium exchange reactions are a powerful tool for the preparation of functionalized Grignard reagents from organic halides under mild conditions, preserving sensitive functional groups. sigmaaldrich.cn This method is particularly advantageous in the synthesis of complex aromatic and heteroaromatic compounds. The use of isopropylmagnesium chloride (iPrMgCl), often in the presence of lithium chloride (LiCl) to form a more reactive "turbo-Grignard" reagent, facilitates the exchange of bromine or iodine atoms with magnesium. clockss.org

The rate and efficiency of the halogen-magnesium exchange are influenced by several factors, including the electronic properties of the aromatic ring and the presence of chelating groups. Electron-withdrawing groups on the aromatic ring accelerate the exchange, while electron-donating groups have a slowing effect. harvard.edu For pyridine derivatives, the position of the halogen atom and the presence of other substituents are crucial for the regioselectivity of the exchange.

In the context of synthesizing precursors to this compound, a dibrominated picoline derivative could undergo a regioselective halogen-magnesium exchange. The presence of a directing group, such as an amino or a protected amino group, ortho to one of the bromine atoms can facilitate the exchange at that specific position through a chelation effect. harvard.edu This directed ortho-magnesiation allows for the selective formation of a Grignard reagent at a specific carbon atom, which can then be reacted with an electrophile to introduce a new functional group.

For instance, in a hypothetical precursor like 2-amino-3,5-dibromo-4-picoline, the amino group could direct the magnesium exchange to the C3 position. The resulting organomagnesium intermediate could then be functionalized. The choice of the Grignard reagent and reaction conditions, such as temperature, is critical to prevent side reactions. Typically, these exchanges are performed at low temperatures to ensure the stability of the organomagnesium compound. clockss.org

Table 1: Examples of Halogen-Magnesium Exchange Reactions on Bromopyridine Derivatives

| Starting Material | Reagent | Conditions | Major Product | Reference |

| 3,5-Dibromopyridine | iPrMgCl·LiCl | THF, -15 °C, 1 h | 5-Bromo-3-(trimethylsilyl)pyridine (after quenching with TMSCl) | clockss.org |

| 2,5-Dibromopyridine | iPrMgCl | THF, 25 °C | 5-Bromo-2-pyridylmagnesium chloride | researchgate.net |

| 2,3-Dibromopyridine | iPrMgCl | THF, 25 °C | 3-Bromo-2-pyridylmagnesium chloride | researchgate.net |

Utility of Organomagnesium Complexes in Diversification

Once formed, organomagnesium complexes (Grignard reagents) are versatile intermediates for the diversification of the picoline scaffold. These reagents can participate in a wide array of subsequent reactions to introduce various functional groups, leading to a library of congeners of this compound. The reactivity of the Grignard reagent allows for the formation of carbon-carbon and carbon-heteroatom bonds. uni-muenchen.de

The functionalized pyridylmagnesium reagents can be used in cross-coupling reactions, such as Suzuki, Negishi, or Kumada couplings, to introduce aryl, heteroaryl, or alkyl groups. researchgate.net For example, a pyridylmagnesium chloride can be coupled with an aryl halide in the presence of a palladium or nickel catalyst to form a biaryl compound. The mild conditions often employed for these reactions ensure the compatibility of various functional groups. researchgate.net

Furthermore, these organomagnesium intermediates can react with a range of electrophiles. Quenching with aldehydes or ketones yields secondary or tertiary alcohols, respectively. Reaction with amides, such as N,N-dimethylformamide (DMF), provides a route to aldehydes. znaturforsch.com Amination reactions can also be performed to introduce additional amino groups. uni-muenchen.de This versatility is crucial for the synthesis of a diverse set of derivatives for structure-activity relationship (SAR) studies.

The choice of the reaction partner and the catalytic system allows for fine-tuning of the final product. For instance, the use of copper catalysts can facilitate acylation and allylation reactions. clockss.org The ability to introduce a wide range of substituents is essential for exploring the chemical space around the core structure of this compound.

Table 2: Diversification Reactions of Pyridyl Grignard Reagents

| Pyridyl Grignard Reagent | Electrophile/Coupling Partner | Catalyst | Product Type | Reference |

| 5-Bromo-2-pyridylmagnesium chloride | Benzaldehyde | None | (5-Bromopyridin-2-yl)(phenyl)methanol | researchgate.net |

| 3-Pyridylmagnesium chloride | Diethylmethoxyborane | None | Diethyl(pyridin-3-yl)borane | researchgate.net |

| Phenylmagnesium chloride | 2-Bromopyridine | Pd(PPh₃)₄ | 2-Phenylpyridine | researchgate.net |

Synthetic Utility and Advanced Applications of 2,5 Diamino 3 Bromo 4 Picoline in Organic Synthesis

Building Block for Complex Heterocyclic Architectures

The reactivity of the diaminopyridine core is central to the construction of fused heterocyclic systems. By leveraging the nucleophilicity of the amino groups and the potential for substitution at the bromine-bearing carbon, chemists can forge new rings and introduce molecular complexity in a controlled manner. While the 2,5-disposition of the amino groups precludes direct cyclization to form certain fused systems that require vicinal diamines (e.g., 2,3- or 3,4-diamines), its derivatives serve as critical precursors to a range of important scaffolds.

Synthesis of Imidazopyridine Derivatives

Imidazopyridines are a prominent class of nitrogen-containing fused heterocycles with a wide spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer effects. e3s-conferences.org The synthesis of the imidazopyridine core, specifically the imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine isomers, typically relies on the condensation of a vicinal diaminopyridine with a suitable one-carbon synthon, such as an aldehyde or a carboxylic acid. nih.govnih.gov

For instance, the reaction of 2,3-diaminopyridine (B105623) with various benzaldehydes in the presence of an oxidizing agent like sodium metabisulfite (Na₂S₂O₅) leads to the formation of 2-aryl-1H-imidazo[4,5-b]pyridines. nih.gov Similarly, condensation with carboxylic acids, often facilitated by dehydrating agents like polyphosphoric acid (PPA) or under microwave irradiation, provides an efficient route to these scaffolds. nih.gov Three new imidazopyridine derivatives have been synthesized from the reaction of 2,3-diaminopyridine with ibuprofen, naproxen, and etodolac using HCl as both the solvent and the catalyst. researchgate.net

While 2,5-Diamino-3-bromo-4-picoline does not possess the required adjacent amino groups for this direct condensation, it can be chemically modified through standard aromatic transformations to generate the necessary vicinal diamine isomers, thereby serving as a masked precursor for this important heterocyclic system.

Access to Azabenzimidazoles and Phenyl(imino)pyridine Analogues

Azabenzimidazoles, a synonym for imidazo[4,5-b]pyridines, are recognized for their broad-spectrum biological activity and are common motifs in small-molecule drugs. arkat-usa.org Their synthesis is often achieved through the condensation of a 2,3-diaminopyridine precursor with substituted benzaldehydes. researchgate.net A study by Oluwafemi et al. demonstrated that reacting 2,3-diamino-5-bromopyridine with various benzaldehydes in refluxing nitrobenzene efficiently yields a series of 2-phenyl-4-azabenzimidazoles. arkat-usa.orgresearchgate.net

Interestingly, this reaction can be tuned to produce different products. Under milder acidic conditions (e.g., catalytic glacial acetic acid in methanol), the reaction between 2,3-diamino-5-bromopyridine and benzaldehydes proceeds regioselectively to form 2-amino-5-bromo-3-(phenylimino)pyridine derivatives. arkat-usa.org This occurs via condensation at the more nucleophilic 3-amino group, highlighting the ability to control the reaction outcome based on the conditions. The resulting imines are valuable intermediates in their own right and can be further reduced to their corresponding (phenylamino)pyridine analogues. arkat-usa.org

| Precursor | Reagent | Conditions | Product | Yield (%) |

| 2,3-Diamino-5-bromopyridine | 4-Methoxybenzaldehyde | Nitrobenzene, reflux | 5-Bromo-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine | 82 |

| 2,3-Diamino-5-bromopyridine | 4-Chlorobenzaldehyde | Nitrobenzene, reflux | 5-Bromo-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine | 89 |

| 2,3-Diamino-5-bromopyridine | Benzaldehyde | cat. Acetic acid, Methanol | 2-Amino-5-bromo-3-(phenylimino)pyridine | - |

| 2,3-Diamino-5-bromopyridine | 2-Hydroxybenzaldehyde | cat. Acetic acid, Methanol | 2-Amino-5-bromo-3-((2-hydroxyphenyl)imino)pyridine | - |

Table 1: Synthesis of Azabenzimidazoles and Phenyl(imino)pyridines from a Diaminobromopyridine Precursor. Data sourced from Oluwafemi et al. arkat-usa.org

Formation of Pyridotriazoles and Extended Polyheterocycles

The synthesis of pyridotriazoles from diaminopyridines typically involves the diazotization of one amino group, followed by intramolecular cyclization onto the other. This transformation generally requires the amino groups to be positioned in a way that allows for the formation of a stable five- or six-membered triazole ring.

Beyond simple fused systems, diaminopyridine scaffolds are instrumental in building larger, extended polyheterocyclic architectures. These complex molecules are of interest in materials science and medicinal chemistry. For example, the imidazopyridine core can be further functionalized and used as a building block for more elaborate structures. One strategy involves the synthesis of imidazopyridine-triazole conjugates, which have shown potential as tubulin polymerization inhibitors. mdpi.com These multi-ring systems are constructed by first forming the imidazopyridine and then appending other heterocyclic moieties through subsequent reactions.

Intermediate in Medicinal Chemistry Synthesis

The heterocyclic systems derived from diaminopyridine precursors are of immense interest in medicinal chemistry due to their structural resemblance to endogenous purines and their ability to interact with a wide range of biological targets. nih.gov Consequently, this compound stands as a valuable starting material for generating libraries of compounds for drug discovery programs.

Precursor to Anti-Cancer Agents

Imidazopyridine and azabenzimidazole scaffolds are central to the development of novel anti-cancer agents. researchgate.netresearchgate.net These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis, and interfere with key signaling pathways. nih.govnih.gov For example, certain imidazopyridine derivatives act as potent inhibitors of kinases, tubulin polymerization, and Wnt/β-catenin signaling, all of which are critical for tumor growth and survival. mdpi.comnih.gov

A novel imidazopyridine derivative, C188, was identified as an effective inhibitor of the Wnt/β-catenin pathway in breast cancer cells, leading to reduced proliferation and cell migration. nih.gov Another study reported a series of imidazopyridine-triazole conjugates that exhibited potent tubulin polymerization inhibitory activity, with IC₅₀ values as low as 0.51 µM against the A549 lung cancer cell line. mdpi.com Benzimidazole derivatives have also shown significant anticancer effects by targeting microtubule dynamics and inducing cell cycle arrest. nih.govbiotech-asia.org

| Compound Class | Cancer Cell Line | Biological Target/Effect | Reported Activity (IC₅₀) |

| Imidazopyridine-triazole conjugate | A549 (Lung) | Tubulin Polymerization Inhibition | 0.51 µM |

| Imidazopyridine-triazole conjugate | DU-145 (Prostate) | Tubulin Polymerization Inhibition | 0.76 µM |

| Imidazopyridine (C188) | Breast Cancer Cells | Wnt/β-catenin pathway inhibition | Dose-dependent reduction in viability |

| Benzimidazole derivative (MBIC) | Breast Cancer Cells | Microtubule Inhibition | Potent cytotoxic effect |

Table 2: Examples of Anti-Cancer Activity of Imidazopyridine and Related Heterocycles. Data sourced from various studies. mdpi.comnih.govnih.gov

Synthesis of Antimicrobial Compounds

The rise of multidrug-resistant bacteria has created an urgent need for new antimicrobial agents. Heterocyclic compounds based on the diaminopyridine framework, particularly imidazopyridines and azabenzimidazoles, have emerged as a promising class of antimicrobials. nih.govrsc.org These molecules have shown activity against a range of Gram-positive and Gram-negative bacteria. mdpi.comnih.gov

The synthesis of 2-(substituted-phenyl)imidazo[4,5-b] and [4,5-c]pyridine derivatives has yielded compounds with significant antibacterial and antifungal properties. nih.gov In one study, certain N-alkylated imidazopyridine derivatives displayed potent activity against Staphylococcus aureus, Escherichia coli, and Candida albicans, with Minimum Inhibitory Concentration (MIC) values as low as 4-8 µg/mL. nih.gov The mechanism of action for many benzimidazole-based antimicrobials involves the inhibition of essential bacterial enzymes, such as DNA gyrase, which disrupts DNA synthesis and leads to cell death. nih.gov

| Compound Scaffold | Bacterial/Fungal Strain | Reported Activity (MIC) |

| Imidazo[4,5-c]pyridine derivative | Staphylococcus aureus | 4 µg/mL |

| Imidazo[4,5-c]pyridine derivative | Enterococcus faecalis | 8 µg/mL |

| Imidazo[4,5-b]pyridine derivative | Candida parapsilosis | 8 µg/mL |

| Benzimidazole-triazole derivative | Staphylococcus aureus | 3.12 µg/mL |

Table 3: Examples of Antimicrobial Activity of Imidazopyridine and Benzimidazole Derivatives. Data sourced from various studies. nih.govnih.gov

Role in the Synthesis of Other Pharmaceutical Intermediates

While direct literature on the extensive use of this compound as a pharmaceutical intermediate is not abundant, its structural motifs are present in a range of biologically active compounds. The utility of similarly substituted pyridines in drug discovery suggests a high potential for this compound in the synthesis of novel therapeutic agents. The presence of amino and bromo substituents on the picoline framework allows for a diverse array of synthetic manipulations.

The amino groups can undergo diazotization followed by substitution, providing a pathway to a wide range of functionalities. Furthermore, these amino groups can be acylated, alkylated, or used in condensation reactions to form heterocyclic systems. The bromine atom is particularly significant as it serves as a handle for cross-coupling reactions, a cornerstone of modern organic synthesis.

Key Synthetic Transformations:

Cross-Coupling Reactions: The bromo substituent at the 3-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are pivotal for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs). For instance, the Suzuki coupling can be employed to introduce aryl or heteroaryl groups, a common feature in many drug molecules.

Nucleophilic Aromatic Substitution: The amino groups can enhance the reactivity of the pyridine (B92270) ring towards nucleophilic aromatic substitution, potentially allowing for the displacement of the bromine atom under specific conditions or influencing the regioselectivity of other reactions.

Heterocycle Formation: The diamino functionality is a key precursor for the synthesis of fused heterocyclic systems. Condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of imidazopyridines, pyrazinopyridines, or other related scaffolds. These bicyclic systems are prevalent in many biologically active molecules, including kinase inhibitors and central nervous system agents.

The synthesis of 2-amino-5-bromo-3-nitro-4-picoline, a structurally related compound, has been reported as a precursor for a drug candidate in development, highlighting the importance of this class of substituted picolines in medicinal chemistry. researchgate.net The subsequent reduction of the nitro group in such a precursor would lead to a this compound derivative, underscoring its potential as a downstream intermediate.

Table 1: Potential Pharmaceutical Scaffolds Derived from this compound

| Scaffold | Synthetic Approach | Potential Therapeutic Area |

| Aryl-substituted picolines | Suzuki or Stille Coupling | Kinase Inhibitors, GPCR Modulators |

| Imidazo[4,5-c]pyridines | Condensation with Aldehydes/Acids | Antiviral, Anticancer |

| Pyrido[2,3-b]pyrazines | Condensation with 1,2-Diketones | CNS Agents, Antimicrobials |

Ligand Design in Coordination Chemistry and Catalysis

The field of coordination chemistry and catalysis heavily relies on the design of organic molecules, known as ligands, that can bind to metal centers and modulate their reactivity. The structure of this compound, with its two nitrogen-based donor atoms (the two amino groups and the pyridine ring nitrogen), makes it an interesting candidate for ligand design.

The two amino groups in a 2,5-relationship on the pyridine ring can act as a bidentate ligand, chelating to a metal center to form a stable five-membered ring. The pyridine nitrogen can also participate in coordination, potentially leading to tridentate binding modes, although this might be sterically hindered. The electronic properties of the ligand, and consequently the catalytic activity of the resulting metal complex, can be tuned by the presence of the electron-donating methyl group and the electron-withdrawing bromine atom.

Applications in Catalysis:

Homogeneous Catalysis: Metal complexes derived from diaminopyridine-type ligands have been explored in various catalytic transformations. For example, iron complexes bearing amino-pyridine ligands have been investigated as catalysts for Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique. nsf.govumn.edu The electronic and steric environment provided by the ligand is crucial for the efficiency and control of the polymerization process.

Cross-Coupling Reactions: Palladium complexes with nitrogen-based ligands are widely used as catalysts in cross-coupling reactions. A ligand based on this compound could potentially be used to stabilize a palladium catalyst, influencing its activity and selectivity.

Oxidation Catalysis: Manganese, iron, and copper complexes with polydentate nitrogen ligands are known to catalyze a variety of oxidation reactions. The diaminopicoline scaffold could provide a suitable coordination environment for such metals to perform selective oxidations of organic substrates.

The versatility of the amino-pyridine scaffold in coordination chemistry is well-documented, with various coordination modes observed depending on the metal center and reaction conditions. nsf.gov The ability to modify the ligand backbone, for instance, through reactions at the bromo position, offers a strategy for the late-stage functionalization of coordination complexes, allowing for the fine-tuning of their properties. nih.gov

Table 2: Potential Coordination Complexes and Catalytic Applications

| Metal Center | Potential Ligand Coordination | Potential Catalytic Application |

| Palladium (Pd) | Bidentate (N,N') from amino groups | Suzuki, Heck, Buchwald-Hartwig Cross-Coupling |

| Iron (Fe) | Bidentate (N,N') | Atom Transfer Radical Polymerization (ATRP), Oxidation |

| Copper (Cu) | Bidentate (N,N') | Click Chemistry, Oxidation |

| Ruthenium (Ru) | Bidentate (N,N') | Hydrogenation, Transfer Hydrogenation |

Theoretical and Computational Chemistry Studies of 2,5 Diamino 3 Bromo 4 Picoline

Molecular Dynamics Simulations to Understand Conformation and Interactions

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. nih.gov For a compound like 2,5-Diamino-3-bromo-4-picoline, MD simulations can provide deep insights into its conformational dynamics and its interactions with surrounding molecules, such as solvents or biological macromolecules. These simulations solve Newton's equations of motion for a system of interacting particles, yielding a trajectory that describes how the positions and velocities of the particles evolve over time.

The conformational landscape of this compound is of particular interest. The rotational freedom around the bonds connecting the amino groups to the picoline ring allows the molecule to adopt various conformations. MD simulations can explore these different conformational states and determine their relative stabilities. By analyzing the simulation trajectory, researchers can identify the most populated conformations and the energy barriers between them. This information is crucial for understanding how the molecule might bind to a biological target, as the binding affinity can be highly dependent on the adopted conformation.

Intermolecular interactions are another key aspect that can be elucidated through MD simulations. When this compound is simulated in a solvent, such as water, the simulations can reveal the structure of the solvation shell and the specific hydrogen bonding patterns between the compound and water molecules. This is important for understanding its solubility and pharmacokinetic properties. Furthermore, if the compound is simulated in the presence of a biological target, like a protein, MD simulations can model the binding process and characterize the non-covalent interactions that stabilize the complex, including hydrogen bonds, electrostatic interactions, and van der Waals forces. nih.gov

The following table summarizes the key types of information that could be obtained from MD simulations of this compound:

| Parameter | Information Gained |

| Root Mean Square Deviation (RMSD) | Stability of the molecule's conformation over time. |

| Radius of Gyration (Rg) | Compactness of the molecule's structure. |

| Solvent Accessible Surface Area (SASA) | The area of the molecule exposed to the solvent, indicating potential for interaction. |

| Hydrogen Bond Analysis | Identification of intramolecular and intermolecular hydrogen bonds. |

| Radial Distribution Function (RDF) | Probability of finding a solvent molecule at a certain distance from a specific atom in the compound. |

In Silico Molecular Docking Studies for Biological Interactions

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, molecular docking studies are instrumental in identifying potential biological targets and elucidating the molecular basis of its activity. This method is widely used in drug discovery to screen virtual libraries of small molecules against a protein target of known three-dimensional structure.

The process of molecular docking involves two main steps: sampling the conformational space of the ligand (in this case, this compound) and the binding site of the protein, and then scoring the generated poses based on a scoring function that estimates the binding affinity. A high-ranking score suggests a favorable binding interaction. These studies can predict the binding mode of the compound within the active site of an enzyme or the binding pocket of a receptor. nih.gov

For this compound, molecular docking could reveal key interactions with amino acid residues of a target protein. For instance, the amino groups of the compound could act as hydrogen bond donors, while the nitrogen atom in the picoline ring could act as a hydrogen bond acceptor. The bromine atom could participate in halogen bonding, which is an increasingly recognized non-covalent interaction in molecular recognition. The aromatic picoline ring can also engage in π-π stacking or hydrophobic interactions with aromatic residues of the protein.

The results of molecular docking studies are typically visualized to analyze the binding pose and the specific interactions. The binding energy, often expressed in kcal/mol, is a quantitative measure of the predicted binding affinity. The following table illustrates the kind of data that would be generated from a molecular docking study of this compound with a hypothetical protein target.

| Parameter | Significance | Example Value |

| Binding Energy (kcal/mol) | Estimated free energy of binding; a more negative value indicates stronger binding. | -8.5 |

| Inhibitory Constant (Ki) | Predicted concentration required to inhibit the protein's function by 50%. | 1.2 µM |

| Interacting Residues | Specific amino acids in the protein that form bonds with the compound. | TYR 23, LYS 45, GLU 112 |

| Types of Interactions | Nature of the chemical bonds formed (e.g., hydrogen bonds, hydrophobic interactions). | Hydrogen bond with LYS 45, π-π stacking with TYR 23 |

It is important to note that while molecular docking is a valuable tool for hypothesis generation, its predictions should be validated by experimental methods.

Broader Research Applications and Impact of 2,5 Diamino 3 Bromo 4 Picoline

Applications in Medicinal Chemistry Research

The unique arrangement of amino and bromo substituents on the picoline ring makes 2,5-Diamino-3-bromo-4-picoline a valuable starting material for creating libraries of compounds for medicinal chemistry research. These derivatives have been the subject of numerous studies exploring their interactions with biological targets.

Investigations into Enzyme Inhibition Mechanisms

Derivatives of diamino-bromo-picoline have been explored as potential enzyme inhibitors. For instance, research has shown that related aminopyridine structures can act as potent inhibitors of inducible nitric oxide synthase (NOS II), an enzyme implicated in inflammatory processes. One study identified 2-amino-4-methylpyridine as a powerful inhibitor of murine NOS II activity, demonstrating competitive inhibition with respect to arginine nih.gov. This line of research highlights the potential for aminopyridine-based compounds to modulate enzyme function. Furthermore, the broader class of pyridine (B92270) derivatives has been investigated for the inhibition of other enzymes, such as protein kinases (PKs), which are crucial in cellular signaling and are often overexpressed in cancers nih.gov. The design of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, which can be synthesized from precursors like this compound, has led to compounds that show significant inhibitory activity against both wild-type and mutant forms of the epidermal growth factor receptor (EGFR), a key protein kinase nih.gov.

Studies on Receptor Binding Affinities

The structural motif of this compound is integral to the synthesis of molecules designed to bind with high affinity to specific biological receptors. For example, imidazo[4,5-b]pyridine derivatives, which can be synthesized from related diamino pyridine precursors, have been evaluated as antagonists for various biological receptors, including angiotensin II and thromboxane A2 receptors mdpi.com. The ability to modify the core structure allows for the fine-tuning of binding affinities and the development of selective receptor ligands.

Research on Antimicrobial Activity and Efficacy against Pathogens

A significant area of research for compounds derived from this compound is their potential as antimicrobial agents. Studies on various substituted pyridine derivatives have demonstrated notable activity against a range of pathogens.

Bacteria: A series of 2-amino-5-substituted pyridine derivatives were prepared and showed significant antibacterial activity, particularly against Gram-positive bacteria like S. aureus and B. subtilis researchgate.net. Another study reported that certain N-alkylated pyridine-based organic salts exhibited good antibacterial and antibiofilm activities against both S. aureus and E. coli nih.gov. Imidazo[4,5-b]pyridine derivatives have also been tested, with some showing more potent effects against Gram-positive bacteria like Bacillus cereus compared to Gram-negative bacteria mdpi.com.

Fungi: The same series of 2-amino-5-substituted pyridines also displayed fungicidal properties researchgate.net. Other research on nicotinic acid benzylidene hydrazide derivatives indicated activity against C. albicans and A. niger nih.gov.

The table below summarizes the antimicrobial activity of some pyridine derivatives.

| Compound Class | Pathogen | Activity |

| 2-amino-5-substituted pyridines | S. aureus, B. subtilis | High antibacterial activity researchgate.net |

| Nicotinic acid benzylidene hydrazides | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Antimicrobial activity comparable to standard drugs nih.gov |

| Imidazo[4,5-b]pyridines | Bacillus cereus (Gram-positive) | More sensitive than Gram-negative bacteria mdpi.com |

Exploration of Anti-Cancer Mechanisms

The development of novel anti-cancer agents is a primary focus of research involving derivatives of this compound. These compounds are investigated for their ability to induce cell death and inhibit the growth of cancer cells through various mechanisms.

Apoptosis Induction: A study on new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, synthesized from related pyridine precursors, found that the most active compounds induced significant apoptotic effects in PC-3 prostate cancer cells nih.gov. One particular compound led to a 5.3-fold increase in the level of caspase-3, a key executioner enzyme in apoptosis nih.gov.

Cell Cycle Arrest: The same study also demonstrated that the lead compound arrested the cell cycle at the pre-G1 phase in PC-3 cells nih.gov. Research on neocryptolepine and its derivatives, which share structural similarities, has also shown that these compounds can cause cell cycle arrest, often at the G2/M phase, in various cancer cell lines scienceopen.com.

The following table details the anti-cancer mechanisms of some pyridine-derived compounds.

| Compound Class | Cancer Cell Line | Mechanism of Action |

| Pyrido[2,3-d]pyrimidin-4(3H)-ones | PC-3 (Prostate) | Apoptosis induction, Cell cycle arrest at pre-G1 nih.gov |

| Neocryptolepine derivatives | Various | Apoptosis induction, Cell cycle arrest at G2/M scienceopen.com |

Contributions to Materials Science Research

Beyond its biomedical applications, the chemical reactivity of this compound makes it a useful building block in materials science for the creation of functional polymers and coatings.

Synthesis of Functionalized Polymers and Coatings

The amino groups on the picoline ring provide reactive sites for polymerization and for grafting the molecule onto existing polymer backbones, a technique known as post-polymerization modification. This allows for the introduction of the specific chemical and physical properties of the picoline derivative into a larger macromolecular structure. For example, functional polyacetylenes can be synthesized by attaching functional groups to the acetylene monomer or through post-polymerization modification where a precursor polymer is reacted with a molecule like an aminopyridine derivative mdpi.com. This approach has been used to create polymers with tailored photoluminescence properties. Similarly, the functionalization of poly(2-oxazoline)s can be achieved by incorporating substituted monomers or through polymer-analogous reactions, leading to materials with a wide range of properties for various applications mdpi.com.

Role in Agrochemical Research

Substituted pyridines are integral to the discovery and development of new agrochemicals. Their chemical versatility allows for the creation of a diverse range of molecules with potent biological activity. Compounds like 2-Amino-5-bromo-4-methylpyridine and 2-Bromo-3-amino-4-methylpyridine are recognized as important intermediates in the synthesis of products aimed at protecting crops. chemimpex.comchemimpex.com The presence and position of substituents like bromine and amino groups on the pyridine ring are critical for defining the molecule's biological target and efficacy.

The pyridine ring is a common feature in many commercial herbicides and fungicides. Research has shown that related compounds, such as 2-Amino-5-bromo-4-methylpyridine, are used in the formulation of agrochemicals designed to enhance crop protection and yield by targeting specific plant pathogens. chemimpex.com The development of novel herbicidal molecules often involves using pyridine-based scaffolds. For instance, scaffold hopping from existing herbicidal structures has led to the synthesis of new 2-picolinic acids that exhibit excellent inhibitory effects on the root growth of various weeds. mdpi.com These synthetic strategies highlight how foundational molecules can be modified to create new crop protection agents. The specific substitution pattern on the picoline ring is a key determinant of the compound's herbicidal or fungicidal activity.

Enhancing the efficacy of crop protection agents is a continuous goal in agrochemical research. The use of versatile intermediates like substituted picolines allows for tailored modifications to improve performance. chemimpex.com The stability and reactivity of compounds such as 2-Amino-5-bromo-4-methylpyridine make them valuable for creating derivatives with enhanced properties. chemimpex.com Strategies may include altering the substitution pattern on the pyridine ring to increase potency against target pests or to improve the agent's environmental profile. The functional groups on the picoline, such as the amino and bromo groups, provide handles for synthetic chemists to introduce new functionalities that can fine-tune the molecule's mode of action, uptake by the plant, or persistence in the environment.

Table of Related Compound Applications in Agrochemicals

| Compound Name | Role in Agrochemicals | Application Focus |

| 2-Amino-5-bromo-4-methylpyridine | Intermediate | Development of effective pesticides and herbicides. chemimpex.com |

| 2-Bromo-3-amino-4-methylpyridine | Intermediate | Creation of herbicides and pesticides for crop protection. chemimpex.com |

| 6-Indazolyl-2-picolinic Acids | Active Ingredient | Inhibition of weed root growth. mdpi.com |

Future Directions and Emerging Research Avenues for 2,5 Diamino 3 Bromo 4 Picoline

Novel Synthetic Routes and Sustainable Methodologies

Future synthetic research on 2,5-Diamino-3-bromo-4-picoline is anticipated to prioritize the development of more efficient, cost-effective, and environmentally benign production methods. The principles of green chemistry are expected to be central to these new approaches, aiming to minimize waste and energy consumption.

Key areas for advancement include:

Catalytic C-H Amination: Direct C-H amination techniques could offer a more atom-economical route to installing the diamino functionalities, bypassing traditional multi-step sequences that often involve protecting groups and harsh reagents.

Flow Chemistry: Continuous flow synthesis presents an opportunity for enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to conventional batch processing.

Biocatalysis: The use of engineered enzymes could provide highly regioselective and stereoselective methods for the synthesis of this compound and its derivatives under mild, aqueous conditions.

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields for key synthetic steps, contributing to more sustainable processes. researchgate.netresearchgate.net

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Primary Research Focus |

|---|---|---|

| Catalytic C-H Amination | High atom economy, reduced steps | Development of selective catalysts |

| Flow Chemistry | Improved safety, scalability, and control | Optimization of reactor design and conditions |

| Biocatalysis | High selectivity, environmentally friendly | Enzyme discovery and engineering |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields | Method development for key transformations |

Exploration of Undiscovered Reactivity Patterns

The reactivity of this compound is rich with possibilities that are yet to be fully explored. The electronic interplay between the two electron-donating amino groups and the inductively withdrawing bromo substituent creates a unique chemical environment that could be exploited for novel transformations.

Future investigations are likely to focus on:

Selective Functionalization: Developing protocols for the selective mono- or di-functionalization of the amino groups would enable the synthesis of a diverse library of derivatives.

Cross-Coupling Reactions: The bromine atom serves as a versatile handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of a wide array of carbon and heteroatom-based substituents.

Ring-Forming Reactions: The vicinal diamino arrangement could be utilized in condensation reactions with various electrophiles to construct fused heterocyclic systems, potentially leading to novel scaffolds with interesting properties.

Advanced Computational Modeling for Predictive Design

In silico methods are poised to play a crucial role in guiding the future exploration of this compound. Advanced computational modeling can accelerate the design and discovery process by predicting molecular properties and interactions, thereby reducing the reliance on empirical screening.

Key computational approaches will likely include:

Density Functional Theory (DFT): To elucidate the electronic structure, predict reactivity hotspots, and model reaction mechanisms, aiding in the optimization of synthetic conditions.

Molecular Docking and Virtual Screening: To identify potential biological targets for derivatives of this compound by simulating their binding interactions with proteins and other biomolecules.

Quantitative Structure-Activity Relationship (QSAR): To develop predictive models that correlate structural features of derivatives with their biological activity or material properties, facilitating the rational design of new compounds.

Table 2: Applications of Computational Modeling

| Computational Method | Primary Application | Predicted Outcomes |

|---|---|---|

| Density Functional Theory (DFT) | Reactivity analysis and mechanistic studies | Electronic properties, reaction pathways |

| Molecular Docking | Identification of biological targets | Binding affinities and poses |

| QSAR | Rational design of new derivatives | Correlation of structure with activity/properties |

Expansion into New Areas of Biological and Material Science Innovation

The structural attributes of this compound make it a promising starting point for the development of novel functional molecules in both life sciences and materials science.

Potential Biological Applications:

Medicinal Chemistry: The aminopyridine core is a well-established pharmacophore. Derivatives of this compound could be investigated as potential inhibitors of kinases, proteases, or other enzymes implicated in diseases such as cancer and inflammation. The diamino motif also offers opportunities for creating ligands for metal-based therapeutics.

Agrochemicals: The development of new herbicides and pesticides with novel modes of action is an ongoing need. The unique substitution pattern of this picoline derivative could be explored for the synthesis of new agrochemicals.

Potential Material Science Applications:

Organic Electronics: By incorporating this compound into larger conjugated systems, it may be possible to develop new organic semiconductors, emitters for organic light-emitting diodes (OLEDs), or components for organic photovoltaics.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The diamino functionality provides excellent coordination sites for the construction of novel coordination polymers and MOFs. These materials could have applications in gas storage, separation, and catalysis.

Sensors: The amino groups can be readily modified to act as binding sites for specific ions or molecules, making derivatives of this compound potential candidates for the development of chemical sensors.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5-Diamino-3-bromo-4-picoline, and how can purity be validated?

- Methodological Answer : Begin with bromination of 4-picoline derivatives under controlled conditions (e.g., using NBS or Br₂ in inert solvents). Introduce amino groups via catalytic hydrogenation or nucleophilic substitution. Validate purity via HPLC (≥95% threshold) and confirm structural integrity using H/C NMR and high-resolution mass spectrometry (HRMS). Cross-reference synthetic protocols with analogous brominated pyridine derivatives, noting reaction times and solvent systems .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Prioritize H NMR (to resolve amino and bromine proximity effects), F NMR (if fluorinated intermediates are used), and FT-IR (to confirm NH₂ stretches at ~3300 cm⁻¹). Compare experimental data with computational predictions (e.g., Gaussian DFT) and reference databases like NIST Chemistry WebBook for analogous bromoamines .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated using kinetic and isotopic labeling studies?

- Methodological Answer : Design time-resolved kinetic experiments (e.g., variable-temperature NMR) to track intermediate formation. Use H or N isotopic labeling at the amino or bromine sites to trace bond-breaking/forming steps. Pair with DFT calculations to map transition states and compare activation energies with experimental data .

Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?

- Methodological Answer : Systematically test solubility in polar aprotic (DMF, DMSO), protic (MeOH, H₂O), and nonpolar solvents (toluene). Quantify via UV-Vis spectroscopy or gravimetric analysis. Use Hansen solubility parameters to model interactions and identify outliers. Replicate conflicting studies under standardized conditions (e.g., 25°C, inert atmosphere) to isolate variables like moisture sensitivity .

Q. How can computational models predict the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer : Apply molecular docking or machine learning frameworks trained on brominated pyridine datasets. Use software like Schrödinger or ORCA to calculate Fukui indices and electrostatic potential maps, identifying electron-rich sites prone to Suzuki-Miyaura coupling. Validate predictions with Pd-catalyzed reactions and X-ray crystallography of products .

Data Analysis and Experimental Design

Q. What frameworks (e.g., PICO, FINER) are suitable for structuring research questions on this compound’s biological activity?

- Methodological Answer : Apply the PICO framework :

- Population : Target enzymes/receptors (e.g., kinase inhibitors).

- Intervention : this compound as a modulator.

- Comparison : Existing brominated picolines or standard inhibitors.

- Outcome : IC₅₀ values, binding affinity (Kd).

Use FINER criteria to ensure feasibility (e.g., compound availability), novelty (uncharted SAR), and relevance (therapeutic potential) .

Q. How should researchers design dose-response studies to minimize confounding variables?

- Methodological Answer : Implement a factorial design with controls for solvent effects (e.g., DMSO <0.1%). Use Hill equation modeling to fit dose-response curves and calculate EC₅₀/IC₅₀. Include triplicate technical replicates and biological replicates (n ≥ 3) to assess variability. Pre-treat cells/assays with antioxidants if the compound is redox-sensitive .

Handling Contradictory Data

Q. When conflicting data arise in catalytic applications of this compound, how should researchers prioritize hypotheses?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify methodological disparities (e.g., catalyst loading, temperature). Perform robustness tests (e.g., Bayesian analysis) to quantify uncertainty. Use sensitivity analysis to rank variables (e.g., ligand purity > solvent grade) .

Q. What statistical approaches are recommended for meta-analyses of this compound’s physicochemical properties?

- Methodological Answer : Aggregate data from PubChem, Reaxys, and institutional repositories. Apply random-effects models to account for inter-study heterogeneity. Use funnel plots to detect publication bias and Cohen’s d to measure effect sizes for properties like logP or pKa .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.